molecular formula C14H12F3NO B2685635 Phenyl(4-(trifluoromethoxy)phenyl)methanamine CAS No. 710936-39-3

Phenyl(4-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B2685635
CAS No.: 710936-39-3
M. Wt: 267.251
InChI Key: GZKROCOLNIOKIR-UHFFFAOYSA-N
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Description

Phenyl(4-(trifluoromethoxy)phenyl)methanamine, also known by its IUPAC name as phenyl (4-(trifluoromethoxy)phenyl)methanamine , is a chemical compound with the molecular formula C₁₄H₁₂F₃NO . It has a molecular weight of approximately 267.25 g/mol. The compound consists of a piperidine ring attached to a phenyl group, where the phenyl group contains a trifluoromethoxy substituent. The compound is typically stored in a dark place under inert atmospheric conditions at temperatures between 2°C and 8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a central piperidine ring connected to a phenyl group. The phenyl group contains a trifluoromethoxy substituent. The compound’s InChI code is 1S/C₁₄H₁₂F₃NO/c₁₅-14(₁₆,₁₇)₁₉-₁₂-₈-₆-₁₁(₇-₉-₁₂)₁₃(₁₈)₁₀-₄-₂-₁-₃-₅-₁₀/h₁-₉,₁₃H,₁₈H₂ .
  • Physical and Chemical Properties Analysis

    • Storage Conditions : Keep in a dark place under inert atmospheric conditions at temperatures between 2°C and 8°C .
  • Scientific Research Applications

    Photocatalysis and Organic Synthesis

    Phenyl(4-(trifluoromethoxy)phenyl)methanamine and its derivatives show significant promise in photocatalysis and organic synthesis. For example, perfluorinated oligo(p-phenylene)s (OPP-n), modified by perfluorination, show changes in spectral and physical characteristics, leading to photocatalytic activities for photoreduction of water and photooxidation of benzene to phenol under specific conditions. This highlights the role of such compounds in facilitating chemical transformations through light energy (Maruo, Wada, & Yanagida, 1992).

    Catalysis and Material Science

    Research has delved into the synthesis and catalytic evaluation of unsymmetrical NCN′ and PCN pincer palladacycles, showcasing the utility of phenylmethanamine derivatives in catalyst development. These compounds exhibit good activity and selectivity in catalytic applications, demonstrating their importance in the field of material science and catalysis (Roffe et al., 2016).

    Antioxidant Properties and Chemical Synthesis

    Further studies have synthesized and evaluated the antioxidant properties of specific phenylmethanamine derivatives. These compounds, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, have shown effective antioxidant power, indicating potential for medical and pharmaceutical research focusing on oxidative stress and related diseases (Çetinkaya et al., 2012).

    Fluorinated Compounds and Polymer Research

    The development of fluorinated polyimides using trifluoromethyl-substituted aromatic diamines demonstrates the application of this compound in creating materials with exceptional properties such as optical transparency, low dielectric constants, and excellent thermal stability. These characteristics are vital for the electronics and aerospace industries, where high-performance materials are crucial (Tao et al., 2009).

    Photophysical Studies and Sensing Applications

    Compounds derived from this compound have been applied in photophysical studies, demonstrating potential as fluorescent probes for sensing pH changes and metal cations. This utility is critical in developing diagnostic tools and sensors for environmental monitoring and biomedical applications (Tanaka et al., 2001).

    Properties

    IUPAC Name

    phenyl-[4-(trifluoromethoxy)phenyl]methanamine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GZKROCOLNIOKIR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H12F3NO
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    267.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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